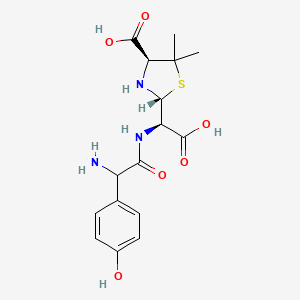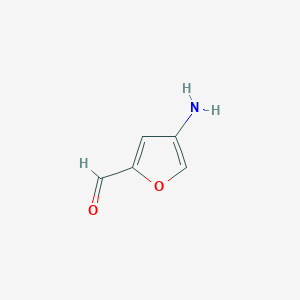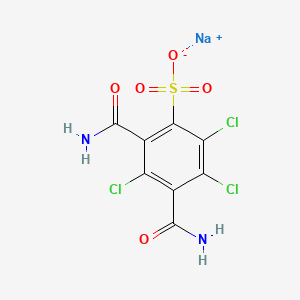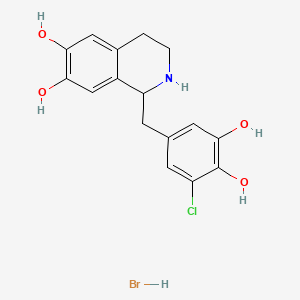
5'-Chloro-norlaudanosoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. These alkaloids are significant due to their pharmacological properties, including their use in pain management and as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-norlaudanosoline typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by norlaudanosoline synthase, an enzyme that facilitates the formation of the tetrahydroisoquinoline structure . The reaction conditions often include a controlled pH environment to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of 5’-Chloro-norlaudanosoline can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been used to produce norlaudanosoline by optimizing the concentration of dopamine and enzymes involved in the biosynthetic pathway . This method offers a scalable and sustainable approach to producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Chloro-norlaudanosoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 5’-Chloro-norlaudanosoline with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5’-Chloro-norlaudanosoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex alkaloids and other bioactive compounds.
Biology: The compound is used to study enzyme-catalyzed reactions and metabolic pathways in microorganisms.
Medicine: It is a precursor in the synthesis of morphinan alkaloids, which are used as analgesics and antitussives.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
The mechanism of action of 5’-Chloro-norlaudanosoline involves its role as an intermediate in the biosynthesis of benzylisoquinoline alkaloids. These alkaloids interact with various molecular targets, including opioid receptors, to exert their pharmacological effects. The compound’s structure allows it to participate in enzyme-catalyzed reactions that lead to the formation of active alkaloids .
Comparación Con Compuestos Similares
Norlaudanosoline: The parent compound, which lacks the chlorine substituent.
S-reticuline: Another intermediate in the biosynthesis of benzylisoquinoline alkaloids.
S-norcoclaurine: A related compound involved in the same biosynthetic pathway.
Uniqueness: 5’-Chloro-norlaudanosoline is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it. This structural modification can also affect the compound’s pharmacological properties, making it a valuable intermediate in the synthesis of specific alkaloids.
Propiedades
Fórmula molecular |
C16H17BrClNO4 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |
Clave InChI |
INODXGDBUNYVBE-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



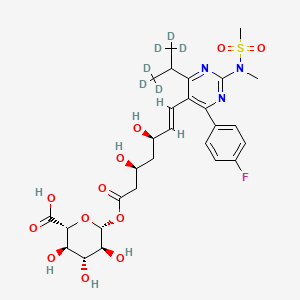

![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)



